4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-
Overview
Description
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a methoxy group at the 6th position and a 4-(4-methyl-1-piperazinyl)phenyl group at the 2nd position further defines its unique chemical structure. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Piperazinylphenyl Group: The final step involves the coupling of the quinazolinone core with 4-(4-methyl-1-piperazinyl)phenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazinyl groups, allowing for the introduction of different substituents. Common reagents include alkyl halides and aryl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach various functional groups to the quinazolinone core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential use as therapeutic agents for diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- include other quinazolinone derivatives with different substituents. These compounds share the quinazolinone core but differ in their biological activities and applications. Some examples include:
4(3H)-Quinazolinone, 2-phenyl-: Known for its anticancer properties.
4(3H)-Quinazolinone, 6-chloro-2-phenyl-: Exhibits antimicrobial activity.
4(3H)-Quinazolinone, 2-(4-methoxyphenyl)-: Studied for its anti-inflammatory effects.
The uniqueness of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYJMKSCOZXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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